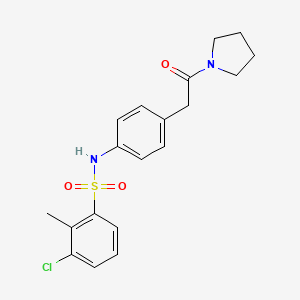
3-chloro-2-methyl-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-methyl-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its diverse chemical properties and applications in various scientific fields. This compound features a chloro, methyl, and pyrrolidine moiety attached to a benzenesulfonamide core, giving it unique chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of 2-methylbenzenesulfonamide, followed by the formation of the 4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl moiety through a series of substitution and coupling reactions. Reaction conditions often require the use of specific reagents and solvents under controlled temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more streamlined and scalable methods, such as automated continuous-flow synthesis. This allows for higher efficiency, reduced reaction times, and consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
3-Chloro-2-methyl-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: : It can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: : Selective reduction can target the pyrrolidine ring or the carbonyl group.
Substitution: : Electrophilic substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: : Halogenation can be carried out using halogen sources like chlorine or bromine under acidic conditions.
Major Products Formed
Oxidation: : Sulfoxide and sulfone derivatives.
Reduction: : Reduced pyrrolidine and carbonyl functionalities.
Substitution: : Halogenated aromatic derivatives.
Biologische Aktivität
The compound 3-chloro-2-methyl-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
- Molecular Formula : C14H19ClN2O4S
- Molecular Weight : 346.83 g/mol
- SMILES Notation : COc1ccc(cc1Cl)S(=O)(=O)NC(C)C(=O)N1CCCC1
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 346.83 g/mol |
| Solubility | Soluble in DMSO |
| Stability | Stable under normal conditions |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including those similar to this compound. In vitro tests have shown that compounds containing a pyrrolidine moiety exhibit significant antibacterial and antifungal activities. For instance, certain derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
The biological activity of this compound can be attributed to its ability to interfere with bacterial cell wall synthesis and disrupt metabolic pathways. The presence of the sulfonamide group is crucial for its antibacterial activity, as it mimics para-aminobenzoic acid (PABA), a substrate for folate synthesis in bacteria.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including the target compound. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
- Antifungal Activity : Another research focused on the antifungal properties of pyrrolidine-based compounds, revealing that certain derivatives were effective against Candida albicans , with MIC values ranging from 16.69 to 78.23 µM .
- SAR Studies : Structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring and the introduction of halogen substituents significantly influence the biological activity of these compounds .
Eigenschaften
IUPAC Name |
3-chloro-2-methyl-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-14-17(20)5-4-6-18(14)26(24,25)21-16-9-7-15(8-10-16)13-19(23)22-11-2-3-12-22/h4-10,21H,2-3,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRIKAHTZYGGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














